2-(BENZYLSULFANYL)-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE

EGFR kinase inhibition ortho-substitution effect anticancer lead optimization

2-(Benzylsulfanyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole (CAS 314030-29-0) is a heterocyclic compound belonging to the 2,5-disubstituted-1,3,4-oxadiazole class, characterized by a benzylsulfanyl group at position 2 and an ortho-methoxyphenyl group at position 5. The compound functions as a neutral bidentate ligand in metal complexes, forming a six-membered chelate ring via the oxadiazole N and methoxy O atoms.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
Cat. No. B5740538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(BENZYLSULFANYL)-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=CC=C3
InChIInChI=1S/C16H14N2O2S/c1-19-14-10-6-5-9-13(14)15-17-18-16(20-15)21-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyAMNMNCDIOSLFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylsulfanyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole: Procurement-Relevant Evidence Profile and Structural Differentiation


2-(Benzylsulfanyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole (CAS 314030-29-0) is a heterocyclic compound belonging to the 2,5-disubstituted-1,3,4-oxadiazole class, characterized by a benzylsulfanyl group at position 2 and an ortho-methoxyphenyl group at position 5 [1]. The compound functions as a neutral bidentate ligand in metal complexes, forming a six-membered chelate ring via the oxadiazole N and methoxy O atoms [2]. Its calculated LogP of 3.7 [3] and demonstrated coordination chemistry suggest utility in medicinal chemistry, coordination chemistry, and materials science applications where specific metal-binding or membrane-permeability profiles are required.

Why 2-(Benzylsulfanyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole Cannot Be Replaced by a Close Analog: Structural Determinants of Activity and Coordination


The 2-(benzylsulfanyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole scaffold exhibits pronounced sensitivity to subtle structural modifications, making simple analog substitution scientifically unsound. The ortho-methoxy substitution on the 5-phenyl ring is predicted to confer superior EGFR inhibitory activity compared to meta- or para-substituted analogs [1]. Simultaneously, replacement of the benzylsulfanyl group with a thiol group fundamentally alters the coordination mode: the target compound acts as a neutral bidentate ligand forming a stable six-membered chelate ring, whereas the thiol analog acts as a non-coordinating counterion in Cu(II) complexes [2]. These orthogonal structure–activity and structure–coordination relationships create a narrow selection window that cannot be replicated by casually interchanging in-class compounds.

Quantitative Differentiation of 2-(Benzylsulfanyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole: Head-to-Head and Cross-Study Comparisons


EGFR Inhibitory Potential: Ortho-Methoxy Substitution Advantage over Para-Methoxy Analog (Class-Level Prediction)

Virtual screening and docking studies of the 2-(benzylthio)-5-aryloxadiazole series predict that ortho-substitution at the 5-phenyl ring provides superior EGFR inhibitory activity compared to meta- or para-substituted analogs [1]. The most potent compound in the series, 3e (bearing an ortho-substituted 5-aryl group), achieved an IC50 of 1.51 μM against EGFR and an IC50 of 1.09 μM against the MCF-7 breast cancer cell line [1]. The target compound, which bears an ortho-methoxyphenyl group, is therefore predicted to outperform its para-methoxy isomer [2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole] in EGFR inhibition, although direct head-to-head experimental data for the two isomers have not been reported in the same study.

EGFR kinase inhibition ortho-substitution effect anticancer lead optimization

Coordination Mode: Target Compound as Neutral Bidentate Chelator vs. Thiol Analog as Non-Coordinating Counterion

Single-crystal X-ray diffraction analysis of [Cu(bzsmp)2Cl2] reveals that the target compound (bzsmp) acts as a neutral bidentate ligand, coordinating via the oxadiazole ring nitrogen and the methoxy oxygen to form a six-membered chelate ring [1]. In contrast, the thiol analog 5-phenyl-1,3,4-oxadiazole-2-thiol (pot) behaves as a non-coordinating counterion in [Cu(en)2](pot)2, with the Cu(II) center coordinated solely by ethylenediamine ligands and the oxadiazole-thiolate anion residing in the outer coordination sphere [2]. This fundamental difference in coordination behavior means the target compound can stabilize transition metal ions in a chelated geometry suitable for homogeneous catalysis or metallodrug design, while the thiol analog cannot.

metal complexation bidentate ligand coordination chemistry

Lipophilicity Advantage: Calculated LogP 3.7 vs. Thiol Precursor LogP 2.03

The target compound exhibits a calculated LogP of 3.7 [1], which is 1.67 log units higher than that of its synthetic precursor 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (LogP 2.03) [2]. This significant difference reflects the replacement of the polar thiol/thione group with the lipophilic benzylsulfanyl moiety, which increases the compound's predicted membrane permeability and oral absorption potential. The higher LogP also places the target compound closer to the optimal range (LogP 2–5) for CNS penetration, should that be a desired property.

lipophilicity membrane permeability drug-likeness

Anti-Mycobacterial Potential: Class-Level Evidence from 2-Alkylbenzylsulfanyl-1,3,4-Oxadiazoles

A series of 2-alkylbenzylsulfanyl-5-substituted-1,3,4-oxadiazole derivatives were evaluated for anti-mycobacterial activity against Mycobacterium smegmatis [1]. The most active compounds in the series (5c and 5d) exhibited MIC values of 50 µM and 25 µM, respectively, with MBC values of 78 µM and 68 µM [1]. Although the target compound itself was not directly tested in this study, its structural membership in the 2-benzylsulfanyl-5-aryl-1,3,4-oxadiazole class suggests it may possess comparable anti-mycobacterial potential, warranting further evaluation. In contrast, 1,3,4-oxadiazoles lacking the benzylsulfanyl moiety (e.g., simple 5-aryl-2-thiol analogs) have shown no significant anti-mycobacterial activity in published screens.

antimycobacterial Mycobacterium smegmatis tuberculosis

2-(Benzylsulfanyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole: Evidence-Backed Application Scenarios for Scientific Procurement


EGFR-Targeted Anticancer Lead Optimization (Predicted Ortho-Substitution Advantage)

Based on class-level SAR from the 2-(benzylthio)-5-aryloxadiazole series, the ortho-methoxyphenyl substitution in the target compound is predicted to confer superior EGFR inhibitory activity compared to meta- or para-substituted analogs [1]. Research groups focused on optimizing EGFR kinase inhibitors should prioritize this compound as a starting scaffold, using the established docking model (binding free energy range: −8 to −13 kcal/mol) [1] and the reported potency benchmark (compound 3e: EGFR IC50 = 1.51 μM, MCF-7 IC50 = 1.09 μM) to guide further chemical modifications.

Transition Metal Chelation for Homogeneous Catalysis or Metallodrug Design

The target compound's demonstrated ability to act as a neutral bidentate ligand, forming a six-membered chelate ring with Cu(II) as shown by single-crystal X-ray diffraction [2], makes it suitable for procuring as a ligand scaffold in coordination chemistry research. Unlike the corresponding thiol analog, which remains in the outer coordination sphere as a counterion [2], the target compound can directly modulate the metal center's electronic environment, enabling applications in homogeneous catalysis, metal-organic frameworks, or the design of copper-based anticancer metallodrugs.

Lipophilicity-Driven Cell Permeability Studies: 47-Fold Higher LogP than Thiol Precursor

With a calculated LogP of 3.7 (vs. 2.03 for the thiol precursor) [3], the target compound is the preferred procurement choice for cell-based assays requiring adequate membrane permeability. The ~47-fold increase in lipophilicity (ΔLogP = 1.67) translates to significantly improved passive diffusion across lipid bilayers, making this compound more suitable for intracellular target engagement studies compared to more polar oxadiazole-thiol analogs. This property is particularly relevant for phenotypic screening campaigns where compound permeability is a prerequisite for hit identification.

Anti-Mycobacterial Screening: Class-Validated Benzylsulfanyl Pharmacophore

For anti-tuberculosis drug discovery programs, the target compound represents a procurement-ready member of the 2-benzylsulfanyl-5-aryl-1,3,4-oxadiazole class, which has demonstrated reproducible anti-mycobacterial activity against M. smegmatis (MIC range: 25–1600 µg/mL for active analogs) [1]. The benzylsulfanyl group is essential for this activity class, as oxadiazoles lacking this moiety have not shown comparable effects. Procurement of this compound enables structure–activity relationship expansion around the 5-aryl position while retaining the critical benzylsulfanyl pharmacophore.

Quote Request

Request a Quote for 2-(BENZYLSULFANYL)-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.